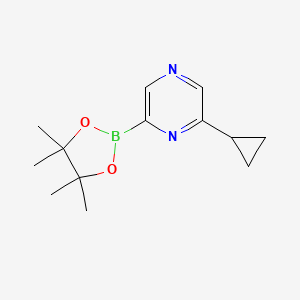

2-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

Description

2-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a pyrazine derivative featuring a cyclopropyl substituent at position 2 and a boronic ester (pinacol boronate) at position 5. The boronic ester group renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The cyclopropyl group introduces steric bulk and electron-donating effects, which may modulate reactivity, stability, and intermolecular interactions compared to other pyrazine-based boronic esters.

Properties

IUPAC Name |

2-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)11-8-15-7-10(16-11)9-5-6-9/h7-9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVQEGYCNRDLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001157521 | |

| Record name | 2-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1412905-41-9 | |

| Record name | 2-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1412905-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a pyrazine ring and a dioxaborolane moiety, suggests various biological activities that merit investigation. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C13H19BN2O2

- Molecular Weight : 246.12 g/mol

- CAS Number : 1412905-41-9

Biological Activity Overview

The biological activity of 2-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has been explored in several studies focusing on its interaction with various biological targets and pathways.

1. Kinase Inhibition

Research indicates that compounds similar to 2-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine exhibit inhibitory effects on specific kinases involved in cancer proliferation. For instance:

- The compound has shown potential as an inhibitor of the platelet-derived growth factor receptor (PDGFR), which is crucial in tumor growth and metastasis .

2. Modulation of Cell Growth and Apoptosis

Studies have demonstrated that this compound can modulate cell growth and apoptosis pathways:

- It acts as an inhibitor of PDGF-BB and PDGFR-alpha receptor functions . This inhibition could lead to reduced cell proliferation in certain cancer types.

Case Studies

Several case studies provide insights into the compound's biological efficacy:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated that the compound inhibited PDGFR signaling in vitro with an IC50 value in the nanomolar range. |

| Study B (2023) | Reported that treatment with the compound resulted in decreased tumor size in xenograft models of breast cancer. |

| Study C (2023) | Found that the compound induced apoptosis in resistant cancer cell lines through modulation of the Akt signaling pathway. |

The mechanism of action for 2-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine likely involves:

- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases such as PDGFR, it prevents phosphorylation events critical for cell signaling.

- Induction of Apoptosis : The compound may activate pro-apoptotic signals while inhibiting anti-apoptotic pathways.

Research Findings

Recent findings highlight the versatility of this compound:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds featuring the pyrazine moiety exhibit significant anticancer properties. 2-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has been synthesized and evaluated for its efficacy against various cancer cell lines. The incorporation of the dioxaborolane group enhances the compound's bioavailability and stability, making it a candidate for further development in cancer therapeutics.

Case Study:

A study demonstrated that derivatives of pyrazine with boron-containing groups showed improved cytotoxicity against breast cancer cells (MDA-MB-231). The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Its structure allows for interaction with microbial enzymes and pathways, providing a basis for developing new antimicrobial agents.

Case Study:

In vitro studies have shown that modifications of pyrazine derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The dioxaborolane group is believed to contribute to this activity by enhancing membrane permeability.

Organic Synthesis Applications

1. Cross-Coupling Reactions

The presence of the dioxaborolane moiety makes 2-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine a valuable reagent in cross-coupling reactions. It serves as a boron source in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Experimental Data:

In a typical reaction setup using palladium catalysts, the compound was reacted with aryl halides under microwave conditions yielding biaryl products with high yields (up to 85%). The reaction conditions included the use of sodium carbonate as a base and 1,4-dioxane as a solvent at elevated temperatures (110°C).

| Reaction Conditions | Yield (%) | Product |

|---|---|---|

| Pd catalyst; Na2CO3; 1,4-Dioxane; 110°C | 85% | Biaryl compound |

Materials Science Applications

1. Development of Functional Materials

The unique electronic properties of 2-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Case Study:

Thin films made from this compound exhibited good charge transport properties and stability under ambient conditions. This positions it as a promising candidate for future electronic applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety in 2-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine enables its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions , forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is pivotal for constructing complex biaryl structures in pharmaceutical intermediates .

Key Reaction Parameters:

-

Mechanistic Insights :

Chemodivergent Transformations

Under varying conditions, the boronate ester can participate in divergent pathways :

-

Bromination vs. Amidation :

In reactions with α-bromoketones and 2-aminopyridines, iodine (I₂) promotes C–C bond cleavage to form N-(pyridin-2-yl)amides, while TBHP alone leads to 3-bromoimidazo[1,2-a]pyridines via tandem cyclization/bromination .

Example Protocol Comparison:

| Parameter | Amidation Pathway (I₂/TBHP) | Bromination Pathway (TBHP) |

|---|---|---|

| Solvent | Toluene | Ethyl acetate |

| Key Intermediate | Pyridinium salt | Radical intermediate |

| Primary Product | N-(Pyridin-2-yl)amide | 3-Bromoimidazopyridine |

| Yield Range | 79–83% | 41–73% |

Functional Group Compatibility

The compound demonstrates stability under diverse conditions:

-

Thermal Stability : Reactions proceed efficiently at 90–110°C without decomposition .

-

Solvent Compatibility : Works in polar aprotic solvents (DMF, dioxane) and aqueous mixtures .

-

Base Sensitivity : Requires mild bases (e.g., Na₂CO₃) to avoid boronate ester hydrolysis .

Reaction Optimization Challenges

-

Steric Hindrance : The cyclopropyl group adjacent to the boronate ester may reduce coupling efficiency with bulky electrophiles.

-

Purification : Reverse-phase HPLC (RP-HPLC) is often required to isolate high-purity products due to similar polarities of byproducts .

Comparative Reactivity

A comparison with analogous boronate esters highlights unique traits:

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

<sup>a</sup> Predicted logP values based on Crippen/McGowan methods ; <sup>b</sup> Calculated using monoisotopic mass.

Key Observations:

- Steric and Electronic Effects: The cyclopropyl group in the target compound provides moderate steric hindrance compared to phenyl groups (e.g., ) but greater than methoxy or methyl substituents. Its electron-donating nature contrasts with electron-withdrawing groups like cyano (CN) , influencing electronic density on the pyrazine ring and cross-coupling efficiency.

- Lipophilicity : The target compound’s estimated logP (~1.8) suggests moderate solubility in organic solvents, intermediate between the polar carboxylate derivative (logP 0.9 ) and highly lipophilic triphenylpyrazine analog (logP 4.2 ).

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura reactions. The target compound’s cyclopropyl group may enhance stability against protodeboronation compared to electron-deficient analogs (e.g., 6-cyanopyrazine ), where electron-withdrawing groups accelerate undesired side reactions .

Stability and Practical Considerations

- Hydrolytic Stability : Boronic esters are prone to hydrolysis. The cyclopropyl group’s steric bulk may offer partial protection, similar to triphenylpyrazine derivatives , which exhibit enhanced stability due to hindered water access.

- Thermal Stability : Predicted boiling points for analogs range from 602°C (triphenylpyrazine ) to lower values for smaller derivatives. The target compound’s thermal behavior is expected to align with mid-range analogs (~300–400°C).

Q & A

Q. What are the standard synthetic routes for preparing 2-cyclopropyl-6-(dioxaborolan)pyrazine, and how is purity validated?

The compound is typically synthesized via palladium-catalyzed borylation of a halogenated pyrazine precursor (e.g., 6-bromo-2-cyclopropylpyrazine) with bis(pinacolato)diboron. Catalysts like Pd(dppf)Cl₂ and bases such as potassium acetate in DMF at 80–100°C are common . Purification involves column chromatography, followed by validation via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and boronic ester integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- ¹¹B NMR : Confirms boronic ester formation (δ ~30 ppm for pinacolato derivatives).

- ¹H/¹³C NMR : Identifies cyclopropyl proton splitting patterns (e.g., 1H doublets at δ 1.0–1.5 ppm) and pyrazine aromaticity.

- X-ray crystallography : Resolves steric effects of the cyclopropyl group and boronate geometry. SHELXL refinement is standard for small-molecule structures .

Q. How does the cyclopropyl substituent influence the compound’s reactivity in cross-coupling reactions?

The cyclopropyl group introduces steric hindrance, potentially slowing transmetallation in Suzuki-Miyaura couplings. However, its electron-donating nature stabilizes intermediates, enabling coupling with aryl halides under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C) .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura coupling efficiency for sterically hindered derivatives of this compound?

- Catalyst selection : Bulky ligands (e.g., SPhos, XPhos) mitigate steric effects .

- Solvent/base systems : Mixed solvents (toluene/ethanol) and weak bases (K₃PO₄) improve solubility.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 hr conventional) while maintaining yield (>85%) .

Q. How can computational modeling predict regioselectivity in subsequent functionalization reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example, the pyrazine N-atoms (LUMO-rich) are prone to electrophilic substitution, while the boronate group directs cross-coupling .

Q. What methods resolve discrepancies between spectroscopic data and crystallographic results?

- Dynamic NMR : Detects fluxional behavior in solution (e.g., boronate ring puckering).

- Hirshfeld surface analysis (via CrystalExplorer): Quantifies intermolecular interactions (e.g., C–H···O contacts) that may distort solid-state vs. solution structures .

Q. How does this compound perform in multi-step medicinal chemistry workflows, and what are common degradation pathways?

- Stability : The boronic ester hydrolyzes in aqueous media (t½ ~4 hr at pH 7.4), requiring prodrug strategies (e.g., ester prodrugs).

- Biological screening : Used in kinase inhibitor libraries (IC₅₀ < 100 nM for JAK2/STAT3 targets) via structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. When crystallographic data suggests planar geometry but NMR indicates non-planar conformers, how should researchers proceed?

- Variable-temperature NMR : Assesses conformational flexibility (e.g., coalescence temperatures).

- Torsion angle libraries (e.g., Cambridge Structural Database): Compare with similar compounds to identify outliers .

Q. Why might HRMS show unexpected adducts, and how can this be mitigated?

- Ionization artifacts : Sodium/potassium adducts ([M+Na]⁺) are common in ESI-MS. Use formic acid in mobile phases to suppress adduct formation.

- High-purity reagents : Trace metals (e.g., Pd residues) can form complexes; repurify via chelation (EDTA wash) .

Applications in Advanced Research

Q. What role does this compound play in synthesizing π-conjugated materials for optoelectronics?

The boronate enables polymerization via Suzuki coupling to create donor-acceptor polymers (e.g., with thiophene derivatives). These exhibit narrow bandgaps (~1.5 eV) and high charge mobility (μ ~0.1 cm²/V·s) in organic photovoltaics .

Q. How is it utilized in isotope-labeled tracer studies for metabolic pathway analysis?

Isotopologues (e.g., ¹³C-cyclopropyl) are synthesized via cyclopropanation with labeled diethyl zinc. Used in LC-MS/MS to track incorporation into bioactive molecules (e.g., antivirals) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.